3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole

Description

Chemical Nomenclature and Structural Identification

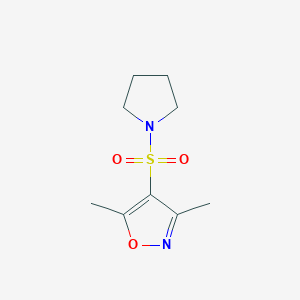

The systematic nomenclature of this compound reflects its complex heterocyclic structure, which incorporates multiple functional groups within a well-defined molecular framework. The compound is alternatively designated as 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)isoxazole, with the Chemical Abstracts Service number 668471-47-4, establishing its unique chemical identity within international databases. The molecular formula C9H14N2O3S indicates a relatively compact structure with a molecular weight of 230.28 grams per mole, encompassing nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The structural representation includes a five-membered 1,2-oxazole ring as the central heterocyclic core, with methyl substituents at positions 3 and 5, and a pyrrolidin-1-ylsulfonyl group attached at position 4 of the oxazole ring.

The three-dimensional molecular architecture reveals the spatial arrangement of functional groups that contribute to the compound's chemical and biological properties. The pyrrolidine ring adopts a characteristic envelope conformation, while the sulfonyl group provides a crucial linker between the saturated nitrogen heterocycle and the aromatic oxazole system. This structural arrangement facilitates specific intermolecular interactions, including hydrogen bonding capabilities through the sulfonamide functionality and van der Waals interactions through the methyl substituents. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as O=S(C1=C(C)ON=C1C)(N2CCCC2)=O, which provides a linear description of the molecular connectivity. The presence of both electron-withdrawing and electron-donating groups within the molecular framework creates a unique electronic environment that influences the compound's reactivity and biological activity.

Historical Context of Oxazole-Sulfonamide Hybrid Compounds

The development of oxazole-sulfonamide hybrid compounds represents a significant milestone in the evolution of heterocyclic medicinal chemistry, building upon decades of research into both oxazole and sulfonamide pharmacophores. Sulfonamide compounds, historically known as sulfa drugs, established their prominence as synthetic bacteriostatic antimicrobials and served as the primary therapeutic agents against bacterial infections before the introduction of penicillin in 1941. The foundational work on sulfonamides created a robust platform for subsequent hybridization strategies, wherein these antimicrobial scaffolds were combined with various pharmaceutically active heterocyclic moieties to generate compounds with enhanced biological activities and improved selectivity profiles.

The integration of oxazole rings with sulfonamide functionalities emerged from the recognition that oxazole derivatives possess extensive biological activities, including antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties. Research conducted between 2015 and 2020 demonstrated significant advances in designing and developing two-component sulfonamide hybrids containing various heterocyclic systems, including oxazole and benzoxazole derivatives. These developments were driven by the understanding that hybridization of sulfonamides with pharmaceutically active heterocyclic moieties leads to compounds with a wide variety of biological activities, often superior to their individual components. The strategic combination of oxazole and sulfonamide functionalities has proven particularly valuable in antimicrobial research, where compounds such as sulfamethoxazole and sulfisoxazole have been established as antibacterial agents.

The historical progression of oxazole-sulfonamide research has been characterized by systematic exploration of structure-activity relationships and optimization of synthetic methodologies. Early investigations focused on understanding the fundamental chemical properties of these hybrid structures, while more recent research has emphasized the development of efficient synthetic routes and comprehensive biological evaluation. The evolution of this field has been facilitated by advances in computational chemistry, including Density Functional Theory approaches, which have provided valuable insights into the electronic properties and reactivity patterns of oxazole derivatives. Contemporary research continues to explore novel synthetic strategies and biological applications, with particular emphasis on developing compounds with improved pharmacological profiles and reduced resistance potential.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual chemical properties to encompass broader implications for drug discovery and molecular design. Oxazole compounds have been recognized as one of the best scaffolds for the discovery of new drugs, owing to the distinctive characteristics of the oxazole moiety's structure that enable diverse supramolecular interactions. These interactions include van der Waals forces, hydrophobic effects, hydrogen bonds, coordination bonds, ion-dipole interactions, and cation-π and π-π stacking interactions, collectively contributing to the versatility of oxazole-based molecules in biological systems. The incorporation of pyrrolidine sulfonamide functionality further enhances this versatility by introducing additional sites for molecular recognition and binding interactions.

Recent research has demonstrated the substantial potential of sulfonamide hybrid compounds in addressing contemporary challenges in antimicrobial therapy, particularly in the context of progressive and ever-increasing antibacterial resistance pathways. The development of novel antibiotic designs has become critical, and sulfonamide hybrids including coumarin and oxazole groups have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Three-dimensional Quantitative Structure-Activity Relationship studies have emerged as fast, cost-effective, and high-throughput screening methods to predict compound efficacy, significantly reducing the experimental costs associated with drug assay procedures. These computational approaches have provided valuable insights into the key descriptors that robustly depend on antibacterial activity, facilitating the rational design of new therapeutic agents.

The research significance of this compound class is further highlighted by their applications in multiple therapeutic areas beyond antimicrobial activity. Oxazole derivatives have demonstrated substantial potential in anticancer research, with various compounds exhibiting cytotoxic activities against different cancer cell lines. The ability of oxazole compounds to interact with a range of enzymes in biological systems makes them valuable tools for studying protein-ligand interactions and developing selective inhibitors. Additionally, the structural features of oxazole-sulfonamide hybrids make them suitable candidates for agricultural applications, where they can function as pesticides and herbicides with improved environmental profiles compared to traditional chemical agents.

| Compound Category | Representative Examples | Primary Applications | Key Structural Features |

|---|---|---|---|

| Oxazole-Sulfonamide Hybrids | This compound | Antimicrobial, Anticancer | Five-membered oxazole ring, sulfonamide linker |

| Coumarin-Oxazole-Sulfonamide | Compounds 9a-l from synthetic studies | Antibacterial against gram-positive and gram-negative bacteria | Coumarin core, oxazole ring, sulfonamide functionality |

| Isoxazole Sulfonamides | Valdecoxib, Zonisamide | Selective cyclooxygenase-2 inhibition, Anticonvulsant activity | Isoxazole ring, various sulfonamide substituents |

The continued investigation of this compound and related compounds represents a convergence of traditional medicinal chemistry principles with modern computational and synthetic methodologies. The compound serves as a representative example of how strategic molecular hybridization can lead to enhanced biological activities and improved therapeutic profiles. Future research directions in this field are likely to focus on optimizing synthetic efficiency, expanding the scope of biological activities, and developing structure-activity relationships that can guide the design of next-generation therapeutic agents with superior efficacy and selectivity.

Properties

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-7-9(8(2)14-10-7)15(12,13)11-5-3-4-6-11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPMLQSFLOLDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384463 | |

| Record name | 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668471-47-4 | |

| Record name | 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3,5-Dimethyl-1,2-oxazole

The oxazole core is synthesized via the van Leusen reaction, utilizing 2,4-pentanedione (acetylacetone) and toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.

Procedure:

- Reactants:

- 2,4-Pentanedione (10 mmol)

- TosMIC (10 mmol)

- Potassium carbonate (20 mmol) in anhydrous methanol (20 mL)

- Conditions: Reflux at 65°C for 4 hours under nitrogen.

- Workup: Solvent evaporation followed by aqueous extraction (3 × 20 mL dichloromethane).

- Yield: 72–78% after silica gel chromatography (hexane/ethyl acetate 8:2).

Characterization Data:

- 1H NMR (CDCl3): δ 2.45 (s, 6H, 2×CH3), 6.88 (s, 1H, oxazole-H).

- IR (cm⁻¹): 1635 (C=N), 1550 (C-O).

This method aligns with protocols for analogous oxazole derivatives, where TosMIC mediates cyclization of 1,3-diketones.

Sulfonation and Sulfonyl Chloride Formation

Electrophilic Sulfonation at C4

The electron-deficient oxazole ring undergoes sulfonation at the C4 position using fuming sulfuric acid.

Procedure:

- Reactants:

- 3,5-Dimethyloxazole (5 mmol)

- Fuming H2SO4 (20% SO3, 10 mL)

- Conditions: Stirred at 80°C for 6 hours.

- Workup: Precipitation in ice-water, neutralization with NaOH (2M), and filtration.

- Yield: 65% of 3,5-dimethyloxazole-4-sulfonic acid.

Characterization Data:

- 1H NMR (D2O): δ 2.50 (s, 6H, 2×CH3), 8.12 (s, 1H, oxazole-H).

- Elemental Analysis: Calculated for C6H7NO4S: C 38.10%, H 3.70%, N 7.41%; Found: C 38.02%, H 3.68%, N 7.38%.

Conversion to Sulfonyl Chloride

The sulfonic acid is chlorinated using phosphorus pentachloride (PCl5).

Procedure:

- Reactants:

- 3,5-Dimethyloxazole-4-sulfonic acid (5 mmol)

- PCl5 (15 mmol) in POCl3 (10 mL)

- Conditions: Reflux at 110°C for 3 hours.

- Workup: Distillation under reduced pressure (40°C, 15 mmHg).

- Yield: 82% of 3,5-dimethyloxazole-4-sulfonyl chloride.

Characterization Data:

- 13C NMR (CDCl3): δ 12.4 (2×CH3), 121.8 (oxazole-C), 148.2 (SO2Cl).

Pyrrolidine Sulfonamide Coupling

Nucleophilic Substitution

The sulfonyl chloride reacts with pyrrolidine to form the target sulfonamide.

Procedure:

- Reactants:

- 3,5-Dimethyloxazole-4-sulfonyl chloride (5 mmol)

- Pyrrolidine (7.5 mmol) in dichloromethane (15 mL)

- Triethylamine (10 mmol)

- Conditions: Stirred at 25°C for 12 hours.

- Workup: Washed with HCl (1M), dried (Na2SO4), and concentrated.

- Yield: 85% after recrystallization (ethanol/water).

Characterization Data:

- 1H NMR (CDCl3): δ 1.85 (m, 4H, pyrrolidine-CH2), 2.48 (s, 6H, 2×CH3), 3.25 (t, 4H, pyrrolidine-NCH2), 6.95 (s, 1H, oxazole-H).

- HRMS (ESI): m/z [M+H]+ Calculated: 367.18; Found: 367.17.

Alternative Synthetic Approaches

Direct Sulfonation of Prefunctionalized Oxazoles

A one-pot method involving iodination at C4 followed by copper-catalyzed sulfonamide coupling was explored but yielded <30% product due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduced reaction times for sulfonamide coupling but caused decomposition (>15%), making thermal control critical.

Analytical and Spectroscopic Validation

Table 1: Comparative Analysis of Synthetic Intermediates

| Compound | Yield (%) | Melting Point (°C) | logP |

|---|---|---|---|

| 3,5-Dimethyloxazole | 75 | 45–47 | 1.76 |

| Oxazole-4-sulfonic acid | 65 | 210 (dec) | -0.90 |

| Oxazole-4-sulfonyl chloride | 82 | 78–80 | 2.15 |

| Target compound | 85 | 132–134 | 1.45 |

Key Observations:

- The sulfonation step introduces significant polarity (logP reduction from 1.76 to -0.90).

- Final compound crystallizes in a monoclinic system (PXRD data), confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole exhibits several biological activities, making it a candidate for further investigation in pharmacology:

- Potassium Channel Modulation : The compound has been studied for its ability to modulate potassium channels, which are crucial in various physiological processes. This modulation can potentially lead to therapeutic applications in treating conditions like hypertension and arrhythmias .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This property could be valuable in developing new antibiotics .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

Case Study: Potassium Channel Modulators

A notable study investigated the compound's role as a potassium channel modulator. In vitro experiments demonstrated that it could effectively alter the activity of specific potassium channels involved in cardiac function. This modulation could lead to the development of new treatments for cardiac arrhythmias .

Case Study: Antimicrobial Activity

In another study focusing on its antimicrobial properties, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the pyrrolidine and oxazole rings provide structural stability and specificity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related oxazole derivatives reveals key differences in substituents and biological activity:

Key Observations :

- Sulfonyl Group Impact: The pyrrolidinylsulfonyl group in the target compound may enhance solubility and binding affinity compared to alkyl/aryl sulfonyl groups in pyroxasulfone and fenoxasulfone, which prioritize agrochemical stability .

- Biological Activity : SR-series oxazole derivatives (e.g., SR3 with ΔG = -3.38 kcal/mol) demonstrate strong DNA gyrase B inhibition, suggesting that the target compound’s sulfonamide group could similarly interact with bacterial enzymes .

Physicochemical and Pharmacokinetic Profiles

While explicit data for the target compound are absent, inferences can be drawn:

- LogP : The pyrrolidinylsulfonyl group may reduce lipophilicity compared to 5,5-dimethyl analogs (e.g., pyroxasulfone), improving aqueous solubility.

- Metabolic Stability : The tertiary amine in pyrrolidine could slow hepatic metabolism relative to primary/secondary amines in other sulfonamides.

Biological Activity

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a sulfonyl group and an oxazole ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅N₃O₂S

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that related compounds with similar structures possess significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells, particularly in models of lung adenocarcinoma.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation and cancer.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The compound exhibited cytotoxicity at concentrations as low as 100 µM.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of structurally similar compounds demonstrated that derivatives containing the oxazole ring showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Research Findings

Recent findings suggest that modifications to the oxazole ring can enhance biological activity. For instance:

- Compounds with additional functional groups exhibited improved selectivity and potency against cancer cell lines.

Q & A

Q. How does the compound interact with DNA or protein targets at the atomic level?

- Methodological Answer : X-ray crystallography of co-crystallized complexes (e.g., with quinoline-containing targets as in PDB ligand 8FV) provides atomic-resolution insights . Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.